7-(Cyclopropylmethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
7-(Cyclopropylmethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a cyclopropylmethoxy group and a fluorine atom attached to the isoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Cyclopropylmethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions, where a cyclopropylmethanol derivative reacts with the isoquinoline core under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(Cyclopropylmethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride to reduce double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or potassium tert-butoxide to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Various substituted isoquinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(Cyclopropylmethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-(Cyclopropylmethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline: can be compared with other tetrahydroisoquinoline derivatives such as:
Uniqueness
The presence of both the cyclopropylmethoxy group and the fluorine atom in this compound imparts unique chemical and biological properties. The cyclopropylmethoxy group can enhance lipophilicity and membrane permeability, while the fluorine atom can increase metabolic stability and binding affinity to biological targets.
Properties
Molecular Formula |
C13H16FNO |
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Molecular Weight |
221.27 g/mol |
IUPAC Name |
7-(cyclopropylmethoxy)-5-fluoro-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H16FNO/c14-13-6-11(16-8-9-1-2-9)5-10-7-15-4-3-12(10)13/h5-6,9,15H,1-4,7-8H2 |
InChI Key |
RPXYSJJVMINAPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=CC3=C(CCNC3)C(=C2)F |
Origin of Product |
United States |
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